(2,5-Dibromo-4-fluorophenyl)methanamine
Description
(2,5-Dibromo-4-fluorophenyl)methanamine is a halogen-substituted aryl methanamine derivative. These compounds feature bromine, fluorine, or phenoxy substituents on the phenyl ring, which influence electronic, steric, and solubility characteristics. The target compound’s molecular formula is inferred as C₇H₆Br₂FN, with an estimated molecular weight of ~283 g/mol (calculated based on substituents). Its primary applications likely lie in pharmaceutical or agrochemical research, given the bioactivity of halogenated methanamines .
Properties
Molecular Formula |
C7H6Br2FN |
|---|---|
Molecular Weight |
282.94 g/mol |
IUPAC Name |
(2,5-dibromo-4-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
InChI Key |
GXYRVRDICMNEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2,5-Dibromo-4-fluorophenyl)methanamine with key analogs:
Key Observations:
- Halogen Effects: Bromine and fluorine substituents increase molecular weight and lipophilicity compared to methoxy or phenoxy groups. This reduces water solubility but enhances membrane permeability .
- Electronic Effects : Electron-withdrawing halogens (Br, F) deactivate the aromatic ring, altering reactivity in substitution reactions. Methoxy groups (electron-donating) increase ring activation .
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